molecular formula C5H7F5 B3040087 1,1,1,2,2-Pentafluoropentane CAS No. 154381-43-8

1,1,1,2,2-Pentafluoropentane

Cat. No. B3040087
CAS RN: 154381-43-8
M. Wt: 162.1 g/mol
InChI Key: KBOAVUSWPXRQBC-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoropentane is a chemical compound with the molecular formula C5H7F5. It has an average mass of 162.101 Da and a monoisotopic mass of 162.046783 Da .


Molecular Structure Analysis

The 1,1,1,2,2-Pentafluoropentane molecule contains a total of 16 bonds. There are 9 non-H bonds and 2 rotatable bonds .


Physical And Chemical Properties Analysis

1,1,1,2,2-Pentafluoropentane has a density of 1.2±0.1 g/cm3, a boiling point of 48.7±8.0 °C at 760 mmHg, and a vapor pressure of 320.8±0.1 mmHg at 25°C. The enthalpy of vaporization is 28.0±3.0 kJ/mol, and the flash point is -3.1±5.3 °C. The index of refraction is 1.301, and the molar refractivity is 26.0±0.3 cm3 .

Scientific Research Applications

These applications highlight the versatility of 1,1,1,2,2-Pentafluoropentane across various scientific and industrial domains. Its unique properties continue to drive research and innovation in these fields . If you need further details or additional applications, feel free to ask! 😊

properties

IUPAC Name

1,1,1,2,2-pentafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5/c1-2-3-4(6,7)5(8,9)10/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOAVUSWPXRQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)2(CH2)3H, C5H7F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2-Pentafluoropentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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